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Compound of Interest

Compound Name: C30-Ceramide

Cat. No.: B3026370 Get Quote

This guide provides a detailed comparison of the metabolism and function of C30 and other

very-long-chain ceramides (VLC-Ceramides) across various species. It is intended for

researchers, scientists, and drug development professionals investigating the roles of these

specialized lipids in health and disease. The content covers enzymatic pathways, functional

significance, and comprehensive analytical protocols, supported by experimental data.

Biosynthesis of Very-Long-Chain Ceramides
Ceramides are central intermediates in sphingolipid metabolism, serving as both structural

components of membranes and critical signaling molecules.[1][2] Their biological activity is

profoundly influenced by the length of their N-acyl chain, which is determined by a family of

enzymes called Ceramide Synthases (CerS).[1][3] Ceramides are generated through three

primary pathways: the de novo pathway, the sphingomyelin hydrolysis pathway, and the

salvage pathway.[4][5] The de novo pathway, occurring in the endoplasmic reticulum, is the

principal route for producing ceramides with specific chain lengths.[2][6]

The process begins with the condensation of serine and palmitoyl-CoA, followed by a series of

enzymatic reactions to produce a dihydroceramide core.[6][7] The crucial step for determining

chain length is the acylation of the sphingoid base by a specific CerS enzyme, each utilizing a

restricted subset of fatty acyl-CoAs.[8][9] Six distinct CerS enzymes have been identified in

mammals (CerS1-6), each with a unique specificity for acyl-CoA chain length.[1][9]

// Invisible nodes for pathway labels node [shape=plaintext, fontcolor="#5F6368", fontsize=10];

path1 [label="De Novo Synthesis"]; path2 [label="Complex Sphingolipid\nSynthesis"];
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// Positioning labels serine -> path1 [style=invis, len=0.1]; path1 -> dhs [style=invis, len=0.1];

cer -> path2 [style=invis, len=0.1]; path2 -> sm [style=invis, len=0.1]; } caption="De Novo

Ceramide Biosynthesis Pathway."

Table 1: Ceramide Synthase (CerS) Acyl-CoA Specificity Across Species

This table summarizes the substrate specificity of key CerS isoforms in mammals and yeast,

highlighting the enzymes responsible for generating C30 and other VLC-Ceramides.

Species/Famil
y

Enzyme
Primary Acyl-
CoA
Substrates

Key Tissue
Expression
(Mammals)

Reference(s)

Mammalian CerS1 C18:0 Brain, Muscle [9][10]

CerS2
C20:0 - C26:0

(Very-long-chain)

Liver, Kidney,

Brain
[1][8]

CerS3
C24:0 and longer

(Ultra-long-chain)
Skin, Testis [1]

CerS4
C20:0, C22:0,

C24:0

Adipose tissue,

Heart
[10]

CerS5 C16:0
Broadly

expressed
[10]

CerS6 C16:0
Broadly

expressed
[10]

Yeast Lag1p/Lac1p
C24:0, C26:0

(Very-long-chain)
N/A [11][12]

Cross-Species Functional Comparison of VLC-
Ceramides
VLC-Ceramides, including C30-Ceramide, perform distinct and vital functions that vary

significantly across species and even between different tissues within the same organism. In
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mammals, they are indispensable for skin barrier integrity, while in yeast, they are fundamental

components of the cell membrane.

// Central Node vlcc [label="VLC-Ceramides\n(including C30)", fillcolor="#EA4335",

fontcolor="#FFFFFF", shape=ellipse];

// Species Nodes mammals [label="Mammals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

yeast [label="Yeast\n(S. cerevisiae)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plants

[label="Plants", fillcolor="#FBBC05", fontcolor="#202124"];

// Function Nodes skin [label="Skin Barrier Function:\nWater Permeability Barrier",

fillcolor="#F1F3F4", fontcolor="#202124"]; liver [label="Metabolic Regulation:\nProtective vs.

Lipotoxic Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; membrane [label="Membrane

Structure &\nER-to-Golgi Transport", fillcolor="#F1F3F4", fontcolor="#202124"]; stress

[label="Abiotic/Biotic Stress\nResponse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges vlcc -> mammals; vlcc -> yeast; vlcc -> plants;

mammals -> skin; mammals -> liver; yeast -> membrane; plants -> stress; }

caption="Comparative Functions of VLC-Ceramides."

Table 2: Summary of VLC-Ceramide Functions by Species and Tissue
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Species Tissue/Context
Primary Functions
of VLC-Ceramides
(C24 and longer)

Reference(s)

Mammals Skin (Epidermis)

Essential for the water

permeability barrier;

CerS3 synthesizes

ultra-long-chain

ceramides required for

this function.[1]

[1][13][14]

Liver

Exhibit protective

roles against glucose

intolerance and

hepatic insulin

resistance, contrasting

with the lipotoxic

effects of long-chain

ceramides.[15]

[15][16]

Brain

CerS2 is highly

expressed; VLC-

Ceramides are crucial

for myelin sheath

maintenance and

overall brain

development.[1]

[1]

Yeast Cell-wide

Major components of

complex

sphingolipids, vital for

membrane structure

and function.[12]

Involved in ER-to-

Golgi ceramide

transport.[11]

[11][12][17]

Plants General Key components of

membrane lipids

(sphingolipids,

[18]
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phospholipids) crucial

for homeostasis and

intercellular

communication.[18]

The biological impact of ceramides is highly dependent on their acyl-chain length.[3] While

long-chain ceramides (e.g., C16:0, C18:0) are often implicated in promoting insulin resistance,

inflammation, and apoptosis, very-long-chain species can have opposing, often protective,

effects.[15][16][19] For instance, studies in mice have shown that while C16:0 ceramides

contribute to metabolic dysfunction, very-long-chain sphingolipids can protect against glucose

intolerance.[15][16] This functional dichotomy underscores the importance of species-specific

analysis.

Experimental Protocols for C30-Ceramide Analysis
The gold-standard for the precise identification and quantification of individual ceramide

species, including C30-Ceramide, is Liquid Chromatography-Tandem Mass Spectrometry (LC-

MS/MS).[20][21][22] This technique offers high sensitivity and specificity, allowing for the

resolution of structurally similar lipid molecules.[20][23]

// Workflow Steps sample [label="1. Sample Collection\n(Tissue, Plasma, Cells)",

fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="2. Lipid Extraction\n(e.g., Bligh-Dyer

Method)", fillcolor="#FFFFFF", fontcolor="#202124"]; separate [label="3. HPLC

Separation\n(Reverse-Phase C18/C30 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ionize [label="4. Electrospray Ionization (ESI)\n(Positive Ion Mode)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; detect [label="5. MS/MS Detection\n(Triple Quadrupole, MRM)",

fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="6. Data Analysis &\nQuantification",

fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections sample -> extract; extract -> separate; separate -> ionize; ionize -> detect;

detect -> quant; } caption="LC-MS/MS Experimental Workflow."

Detailed Protocol: Quantification of C30-Ceramide via LC-MS/MS

This protocol is a synthesized methodology based on established lipidomic analysis

techniques.[21][22]
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1. Sample Preparation and Lipid Extraction:

Objective: To isolate lipids from the biological matrix while removing interfering substances.

Procedure:

Homogenize tissue samples or collect cell pellets/plasma aliquots. Record the starting

weight or cell number for normalization.

Add an appropriate internal standard, such as C17:0 or C25:0 ceramide, to each sample

for accurate quantification.[22]

Perform a liquid-liquid extraction using a chloroform:methanol:water solvent system (e.g.,

Bligh and Dyer method).[21][22]

Vortex vigorously and centrifuge to separate the aqueous and organic phases.

Carefully collect the lower organic phase containing the lipids into a clean tube.[21]

Dry the lipid extract completely under a stream of nitrogen gas or using a vacuum

concentrator.

Store the dried lipid extract at -80°C until analysis.[21]

2. Chromatographic Separation:

Objective: To separate different ceramide species based on their hydrophobicity before they

enter the mass spectrometer.

Procedure:

Reconstitute the dried lipid extract in a suitable mobile phase, typically a mixture of

acetonitrile, isopropanol, and water.[21][22]

Inject the sample onto a reverse-phase HPLC column (e.g., C18 or a specialized C30

column for very-long-chain species).[11][22]
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Use a gradient elution program, starting with a higher polarity mobile phase and gradually

increasing the proportion of a lower polarity mobile phase. A typical gradient might run

from a water-containing mobile phase to one with high concentrations of

acetonitrile/isopropanol over 15-20 minutes.[21][22]

Maintain a constant flow rate (e.g., 0.3 mL/min) optimized for the column dimensions.[21]

3. Mass Spectrometry Detection and Quantification:

Objective: To detect and quantify the separated ceramide species based on their mass-to-

charge ratio.

Procedure:

Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI)

source.[21][22]

Utilize Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. In

MRM, the mass spectrometer is set to detect a specific precursor ion (the protonated

ceramide molecule, [M+H]+) and a specific product ion generated by its fragmentation. For

ceramides, the characteristic product ion often corresponds to the sphingoid base

backbone.[21][24]

Optimize instrument parameters such as capillary voltage, cone voltage, and collision

energy for each ceramide species to maximize signal intensity.[21][22]

Generate a calibration curve using synthetic ceramide standards of known concentrations.

Quantify endogenous ceramides by comparing their peak areas to those of the internal

standard and the calibration curve.[22]

Normalize the final concentrations to the initial sample amount (e.g., tissue weight or total

protein).[21]

By applying these methodologies, researchers can achieve robust and reproducible

quantification of C30-Ceramide and other species, enabling a deeper understanding of their

complex roles in cross-species biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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